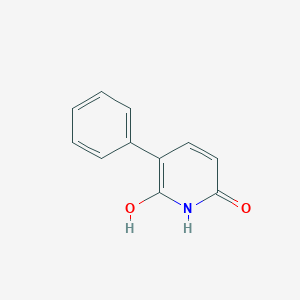

3-Phenyl-pyridine-2,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-pyridine-2,6-diol (C₁₁H₉NO₂) is a pyridine derivative featuring hydroxyl groups at positions 2 and 6 and a phenyl substituent at position 2. This structure confers unique physicochemical properties, such as enhanced acidity of the hydroxyl groups due to the electron-withdrawing pyridine ring. The phenyl group increases lipophilicity, which may influence solubility and biological interactions, while the diol groups enable hydrogen bonding and metal coordination .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-pyridine-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenylpyridine with suitable oxidizing agents to introduce the hydroxyl groups at the 2- and 6-positions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-pyridine-2,6-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The phenyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl-pyridine compounds .

Scientific Research Applications

3-Phenyl-pyridine-2,6-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of 3-Phenyl-pyridine-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

(a) 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine (C₇H₉NO₃)

- Structure : Hydroxyl group at position 3 and hydroxymethyl groups at positions 2 and 5.

- Key Differences: Unlike 3-Phenyl-pyridine-2,6-diol, this compound lacks a phenyl group and instead has hydroxymethyl substituents.

- Applications : Used in coordination chemistry and as a precursor for bioactive molecules due to its multiple hydroxyl sites .

(b) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (C₁₀H₁₃FN₂O)

- Structure: Fluorine atom at position 6 of the pyridine ring, with a pyrrolidine-methanol side chain.

- Key Differences: The fluorine substituent increases electronegativity and metabolic stability compared to the phenyl group in this compound.

- Applications : Fluoropyridines are common in drug design for their bioavailability and resistance to enzymatic degradation .

Non-Pyridine Diols and Piperidine Derivatives

(a) 3-Ethyl-3-phenyl-2,6-piperidinedione (C₁₃H₁₅NO₂)

- Structure : Piperidine ring with ketone groups at positions 2 and 6 and ethyl/phenyl substituents at position 3.

- Key Differences : The piperidine ring (saturated) contrasts with the aromatic pyridine core. Ketone groups reduce hydrogen-bonding capacity compared to diols. The ethyl group adds flexibility, while the phenyl group contributes to lipophilicity .

(b) Hexane-1,6-diol (C₆H₁₄O₂)

- Structure : Linear aliphatic diol with hydroxyl groups at terminal positions.

- Key Differences : The absence of an aromatic ring results in lower acidity (pKa ~14–15) compared to pyridine diols (pKa ~8–10). Aliphatic diols are more water-soluble but lack the rigidity and electronic effects of aromatic systems .

- Applications : Widely used in polyurethane and polyester production due to its bifunctional reactivity .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Pyridine | Phenyl (3), -OH (2,6) | Diol, Aromatic | 187.20 |

| 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine | Pyridine | -OH (3), -CH₂OH (2,6) | Triol, Hydroxymethyl | 155.15 |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | Pyridine | -F (6), pyrrolidine-methanol | Fluorine, Alcohol | 196.22 |

| 3-Ethyl-3-phenyl-2,6-piperidinedione | Piperidine | Ethyl (3), Phenyl (3), =O (2,6) | Ketone, Aromatic | 217.27 |

| Hexane-1,6-diol | Aliphatic | -OH (1,6) | Diol | 118.18 |

Table 2: Physicochemical and Application Comparison

| Compound | Solubility (Water) | Key Properties | Industrial/Biological Applications |

|---|---|---|---|

| This compound | Low (predicted) | Lipophilic, acidic hydroxyl groups | Potential catalyst, pharmaceutical intermediate |

| 3-Hydroxy-2,6-bis(hydroxymethyl)pyridine | Moderate | High hydrogen-bonding capacity | Polymer precursors, metal ligands |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | Low | Metabolic stability, steric bulk | Drug discovery (CNS targets) |

| 3-Ethyl-3-phenyl-2,6-piperidinedione | Low | Sedative properties, rigid structure | Pharmaceuticals (GABA receptor modulation) |

| Hexane-1,6-diol | High | Bifunctional reactivity, low toxicity | Polymers, coatings, adhesives |

Research Findings and Implications

- Bioactivity: Pyridine diols with phenyl groups may mimic natural phenolic compounds, showing promise in antioxidant or enzyme inhibition studies. For example, 2,6-dimethyl-3,7-octadiene-2,6-diol () demonstrates attractant properties in plant-insect interactions, suggesting that aromatic diols could play roles in ecological signaling .

- Synthetic Utility : Fluorinated pyridines (e.g., ) highlight the importance of halogenation in tuning electronic properties, a strategy applicable to this compound for enhancing stability or binding affinity .

Biological Activity

3-Phenyl-pyridine-2,6-diol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 2 and 6 positions with hydroxyl groups and a phenyl group at the 3 position. Its chemical structure can be represented as follows:

This structure contributes to its ability to interact with various biological targets.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on K562 (chronic myeloid leukemia) cells and found that treatment with this compound led to:

- Induction of Apoptosis : The compound activates caspase-9 and induces cleavage of poly(ADP-ribose) polymerase (PARP-1), which are markers of apoptosis .

- Reduction in Proliferation : Flow cytometry analysis indicated a decrease in the proportion of BrdU-positive cells, suggesting that the compound effectively inhibits cell proliferation .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 10 | Induction of apoptosis via caspase activation |

| MCF-7 | 15 | Inhibition of DNA replication (PCNA reduction) |

| MV4-11 | 12 | Cell cycle arrest and apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. It has been tested against several bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Case Studies

- K562 Leukemia Model :

-

Antimicrobial Efficacy :

- A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating strong potential as an antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. Variations in substituents on the pyridine ring significantly affect its potency:

- Hydroxyl Substituents : The presence of hydroxyl groups at positions 2 and 6 enhances solubility and facilitates hydrogen bonding with biological targets.

- Phenyl Group : The phenyl substitution at position 3 contributes to lipophilicity, allowing better membrane penetration.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| 2 | Hydroxyl | Increased solubility |

| 3 | Phenyl | Enhanced membrane penetration |

| 6 | Hydroxyl | Improved binding affinity |

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

6-hydroxy-5-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C11H9NO2/c13-10-7-6-9(11(14)12-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) |

InChI Key |

JTXRCERIDLOGDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=O)C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.